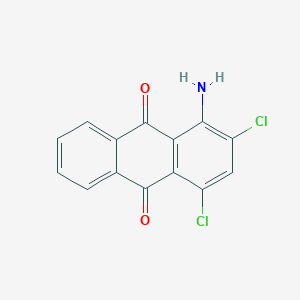
1-amino-2,4-dichloroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-2,4-dichloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of amino and dichloro substituents on the anthracenedione core, which can significantly influence its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2,4-dichloroanthracene-9,10-dione typically involves the chlorination of 1-aminoanthraquinone. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually performed under controlled temperature conditions to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the desired compound. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-amino-2,4-dichloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinones depending on the nucleophile used.
Scientific Research Applications
1-amino-2,4-dichloroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-2,4-dichloroanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These mechanisms are particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1-amino-2-methyl-: Similar in structure but with a methyl group instead of chloro groups.
9,10-Anthracenedione, 1-amino-2,4-dibromo-: Contains bromine atoms instead of chlorine atoms.
1,4-Diamino-9,10-anthracenedione: Contains two amino groups instead of one.
Uniqueness
1-amino-2,4-dichloroanthracene-9,10-dione is unique due to the presence of both amino and dichloro substituents, which can significantly influence its reactivity and applications. The dichloro groups can enhance its electrophilic properties, making it more reactive in substitution reactions. Additionally, the combination of amino and chloro groups can impart unique biological activities, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
13432-32-1 |
|---|---|
Molecular Formula |
C14H7Cl2NO2 |
Molecular Weight |
292.1 g/mol |
IUPAC Name |
1-amino-2,4-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Cl2NO2/c15-8-5-9(16)12(17)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2 |
InChI Key |
HVNFHSIIPHSECS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N |
Key on ui other cas no. |
13432-32-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















